molecular formula C20H14F3N5O3 B2765912 9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-91-4

9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2765912
CAS RN: 899741-91-4
M. Wt: 429.359
InChI Key: LSOASFGHMVIZQV-UHFFFAOYSA-N
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Description

This compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of potential drug candidates . It also contains a methoxyphenyl group, which can contribute to the lipophilicity and potential binding interactions of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, with the various substituents contributing to the overall shape and electronic properties of the molecule. The trifluoromethyl group is electron-withdrawing, which can influence the electronic distribution and potentially the reactivity of the molecule . The methoxyphenyl group is electron-donating, which can have the opposite effect .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be quite stable and resistant to various chemical transformations . The methoxyphenyl group could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The methoxyphenyl group could also contribute to these properties .

Scientific Research Applications

Future Directions

The future directions for this compound would likely involve further studies to determine its biological activity and potential applications. This could include in vitro and in vivo testing, as well as further chemical modifications to optimize its properties .

properties

IUPAC Name

9-(3-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O3/c1-31-13-4-2-3-12(9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-5-7-11(8-6-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOASFGHMVIZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

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